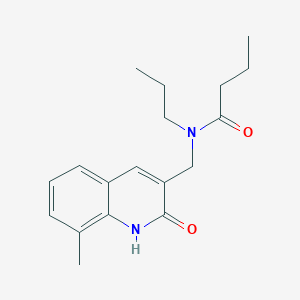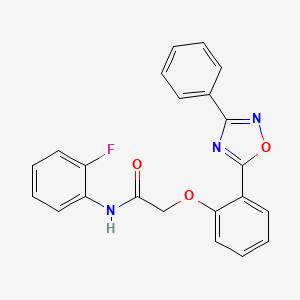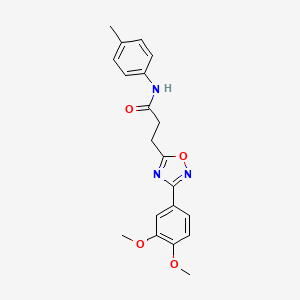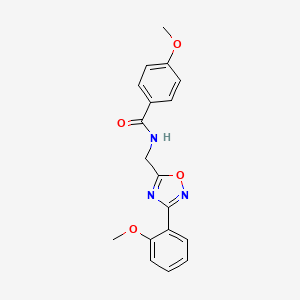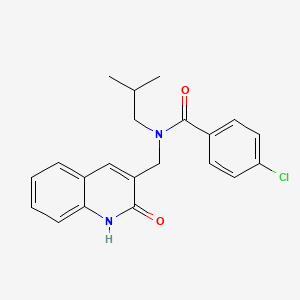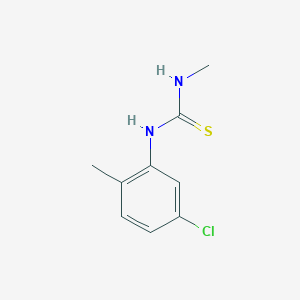![molecular formula C19H24N4O B7689643 3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7689643.png)
3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide, also known as MPQPB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPQPB is a member of the pyrazoloquinoline family of compounds and has been shown to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide has been studied for its potential applications in a range of scientific fields, including neuroscience, cancer research, and drug development. In neuroscience, 3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a treatment for anxiety and depression. In cancer research, 3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further study as an anticancer agent. Additionally, 3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide has been used as a tool to study the role of certain proteins in cellular signaling pathways, further demonstrating its potential as a research tool.
Wirkmechanismus
The exact mechanism of action of 3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide is not fully understood, but it is thought to act on several different targets in the body. One proposed mechanism is that 3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide acts as an antagonist at the adenosine A2A receptor, which is involved in regulating neurotransmitter release in the brain. Additionally, 3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, suggesting a potential mechanism for its anticancer effects.
Biochemical and Physiological Effects:
3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. In addition to its anxiolytic and antidepressant effects, 3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide has been shown to have anti-inflammatory effects, suggesting its potential as a treatment for inflammatory diseases such as arthritis. 3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent by reducing oxidative stress in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide in lab experiments is its high purity and stability, which allows for more precise and reproducible results. Additionally, 3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide has a well-defined chemical structure, which makes it easier to study its mechanism of action and potential targets. However, one limitation of using 3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide in lab experiments is its relatively high cost compared to other compounds, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on 3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide. One area of interest is its potential as a treatment for anxiety and depression, which could be further studied in animal models and clinical trials. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide and its potential targets in the body. Finally, more studies are needed to explore the potential anticancer effects of 3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide and to determine its efficacy in vivo.
Synthesemethoden
The synthesis of 3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide involves several steps, starting with the reaction of 3-methyl-4-nitropyrazole with 2-chloro-7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline in the presence of a base. This is followed by reduction of the resulting nitro compound to the corresponding amine, which is then coupled with butyric acid chloride to form 3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide. The purity of the final product can be improved through recrystallization and chromatography.
Eigenschaften
IUPAC Name |
3-methyl-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-5-8-23-19-15(18(22-23)21-17(24)9-12(2)3)11-14-7-6-13(4)10-16(14)20-19/h6-7,10-12H,5,8-9H2,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGKIGCOICTGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

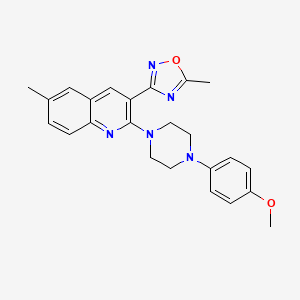
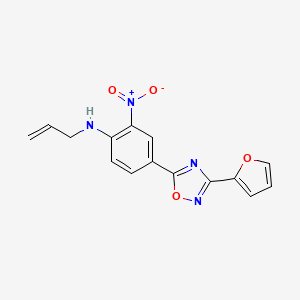
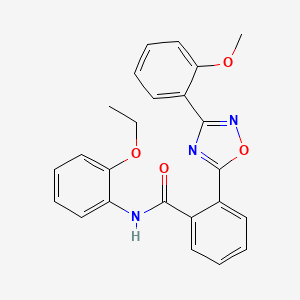

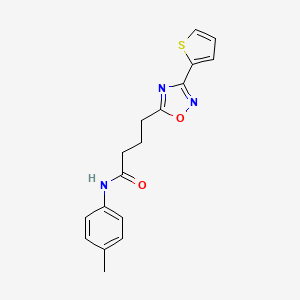
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7689626.png)
![4-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7689633.png)
